![molecular formula C13H17N5O2 B2379553 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878413-13-9](/img/structure/B2379553.png)
2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Description
2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, commonly known as ETPI, is a purine derivative that has been extensively studied for its potential use in scientific research. ETPI is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, ETPI can increase the levels of these important signaling molecules in cells, leading to a variety of biochemical and physiological effects.
Scientific Research Applications
- Imidazole derivatives have shown promise as antitubercular agents. Their ability to inhibit enzymes involved in mycobacterial cell wall synthesis makes them valuable candidates for combating tuberculosis .
- 3-ethyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can serve as an ionic liquid, which has applications in organic synthesis .
- Investigating the role of this compound in the synthesis of functional materials (e.g., polymers, sensors, and catalysts) could yield valuable insights .
Antitubercular Activity
Ionic Liquid Synthesis
Functional Molecules
Natural Product Synthesis
properties
IUPAC Name |
2-ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6-17-11(19)9-10(16(5)13(17)20)14-12-15(4)7(2)8(3)18(9)12/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRRMMSLJMFCED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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